2-Oxaspiro[4.4]non-7-ene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
848127-74-2 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-oxaspiro[4.4]non-7-ene-1,4-dione |
InChI |
InChI=1S/C8H8O3/c9-6-5-11-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
InChI Key |
ILTFHBISYXLSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(=O)COC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxaspiro 4.4 Non 7 Ene 1,4 Dione and Analogous Systems
Strategies for Spirocyclic Lactone Construction
The synthesis of spirocyclic lactones, a core structural motif in numerous natural products and medicinally relevant compounds, has been the subject of extensive research. The unique three-dimensional arrangement conferred by the spiro-fusion, combined with the chemical reactivity of the lactone ring, makes these compounds highly sought-after targets in organic synthesis.
Cascade Beckwith–Dowd Ring Expansion and Cyclization Pathways
| Precursor Type | Ring Expansion | Cyclization Type | Resulting Spirocycle | Reference |
| Cyclopentanone (B42830) derivative | 1, 3, 4, 5-carbon | 5-exo-trig/dig | γ-lactone spirofused to 6-10 membered ring | nih.gov |
| Cyclohexanone (B45756) derivative | 1, 3, 4, 5-carbon | 5-exo-trig/dig | γ-lactone spirofused to 7-11 membered ring | nih.gov |
Utilization of Hydride Reagents in Spirolactone Formation
Hydride reagents are fundamental tools in the synthesis of spirolactones, primarily through the reduction of spirocyclic anhydrides. The regioselective reduction of an unsymmetrical cyclic carboxylic acid anhydride (B1165640) can lead to the formation of the corresponding γ-lactone. rsc.org Reagents such as Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are commonly employed for this transformation. chadsprep.comsaskoer.ca
The choice of hydride reagent can influence the outcome of the reaction. While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, NaBH₄ is a milder reagent, typically used for the reduction of aldehydes and ketones. chadsprep.comkhanacademy.org The partial reduction of a cyclic anhydride to a lactone is a key step in many synthetic routes. For instance, it is possible to convert an acid anhydride to a primary alcohol using two equivalents of a strong hydride source like LiAlH₄, which proceeds through an intermediate aldehyde. saskoer.ca The selective reduction to the lactone requires careful control of reaction conditions and stoichiometry.
One-Pot Carbon–Carbon and Carbon–Oxygen Bond Formation Approaches
The development of one-pot reactions that form multiple bonds in a single operation represents a significant advance in synthetic efficiency. For the synthesis of spirocyclic lactones, one-pot strategies that forge both a carbon-carbon and a carbon-oxygen bond are particularly valuable. rsc.orgrsc.org An efficient method has been developed for the synthesis of novel spiro(tri or tetra)cyclic lactones under Lewis acidic conditions, for example, using iron(III) chloride (FeCl₃). rsc.orgrsc.org This approach enables the reaction of simple aliphatic exocyclic enoate esters with phenols to construct the spirocyclic lactone framework. rsc.orgrsc.org
This methodology has also been successfully extended to indanone-derived esters, yielding novel spiro(tetra or penta)cyclic lactones with diverse functionalities on the aromatic rings. rsc.org Another innovative one-pot approach involves an organocatalyzed enantioselective formation of spirocyclic β-lactone-oxindoles, followed by a double ring-opening to generate densely functionalized acyclic structures. nih.gov
| Reactants | Catalyst/Conditions | Bonds Formed | Product | Reference |
| Exocyclic enoate esters & phenols | FeCl₃ (Lewis Acid) | C-C, C-O | Spiro(tri/tetra)cyclic lactones | rsc.orgrsc.org |
| Indanone derived esters & phenols | FeCl₃ (Lewis Acid) | C-C, C-O | Spiro(tetra/penta)cyclic lactones | rsc.org |
| C(1)-ammonium enolates & N-alkyl isatins | Isothiourea (Organocatalyst) | [2+2] cycloaddition | Spirocyclic β-lactone-oxindoles | nih.gov |
Ring-Closing Metathesis in Oxaspirocyclic Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and macrocyclic structures, including oxaspirocycles. mdpi.comnih.gov This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, like ethene. nih.govbeilstein-journals.org
A tandem ring-opening/ring-closing metathesis (ROM/RCM) strategy has been employed to access the challenging 2-oxaspiro[4.4]octane unit, which forms the core of natural products like phelligridin G. mdpi.com In this approach, a strained oxabicyclo adduct undergoes a domino metathesis reaction to furnish the spiro compound as a single diastereomer. The release of ring strain in the starting bicyclic system is a significant driving force for this transformation. mdpi.com The choice of catalyst can be crucial for the success and stereoselectivity of the RCM reaction, with tungsten-based alkylidenes showing promise for the highly stereoselective synthesis of macrocyclic alkenes. nih.gov
| Precursor Type | Catalyst | Reaction Type | Product | Reference |
| Oxabicyclo adduct | Grubbs' 2nd generation | ROM/RCM | 2-Oxaspiro[4.4]octane derivative | mdpi.com |
| Prochiral 4-(allyloxy)hepta-1,6-diynes | Grubbs' 1st generation | Enyne RCM | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | nih.gov |
Synthesis of Spirocyclic Anhydrides as Precursors (e.g., 2-Oxaspiro[4.4]nonane-1,3-dione)
The synthesis of spirocyclic anhydrides, such as 2-Oxaspiro[4.4]nonane-1,3-dione, provides a key entry point to the corresponding spirolactones and other derivatives. A common synthetic route to this precursor involves the cyclization of cyclohexanone with ethyl oxalate (B1200264) under basic conditions, followed by acidification. This method allows for the generation of a variety of derivatives through structural modifications. The spirocyclic anhydride can then be subjected to reduction, as discussed in section 2.1.2, to yield the desired spirolactone.
Regioselective Preparations from Conjugated Dienes
Conjugated dienes are versatile building blocks in organic synthesis, most notably in cycloaddition reactions such as the Diels-Alder reaction. The prochiral 4-(allyloxy)hepta-1,6-diynes can undergo a chemoselective ring-closing enyne metathesis to produce racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The resulting products contain a conjugated diene system that can participate in subsequent Diels-Alder reactions with suitable dienophiles, such as N-phenylmaleimide, to afford complex tricyclic products chemo- and stereoselectively. nih.gov This demonstrates how conjugated dienes, formed in situ, can be utilized for the regioselective construction of intricate molecular architectures. Another approach involves the cycloaddition of a furan, acting as the diene component, to generate an oxabicyclo adduct, which can then be further elaborated into a spirocyclic system. mdpi.com
Cycloaddition-Based Routes to Spiro[4.4]nonane-Dione Derivatives
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems, offering high atom economy and stereocontrol. mdpi.comnih.gov These reactions have been extensively utilized in the synthesis of spiro[4.4]nonane-dione derivatives.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been applied to the formation of annulated spiro[4.4]nonane-diones. mdpi.comrsc.org A notable example involves the reaction of spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile. This reaction allows for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives. acs.orgnih.govunwisdom.org The subsequent aromatization of the resulting adduct provides a direct route to complex polycyclic spiro compounds. acs.orgnih.govunwisdom.org
A plausible and well-established route to the core structure of 2-Oxaspiro[4.4]non-7-ene-1,4-dione is the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (furan-2,5-dione). unwisdom.orgresearchgate.netzbaqchem.com Cyclopentadiene, being a highly reactive diene, readily reacts with the dienophile maleic anhydride to form a bridged bicyclic adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride. unwisdom.orgzbaqchem.com This reaction is known to be highly efficient and often proceeds at room temperature. researchgate.net The endo product is typically favored under kinetic control. researchgate.netresearchgate.net
| Diene | Dienophile | Product | Conditions | Ref. |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Ethyl acetate, Hexane, rt | researchgate.net |
| Methylcyclopentadiene | Maleic Anhydride | Methyl-5,6-dicarboxy-2-norbornene adducts | 0 °C | unwisdom.org |
| Furan | Maleic Anhydride | Exo adduct | Acetonitrile, 40 °C, 48 h | masterorganicchemistry.com |
This table presents examples of Diels-Alder reactions leading to precursors for spiro[4.4]nonane systems.
The intramolecular N-acylnitroso Diels-Alder (IMDA) reaction is a powerful method for the synthesis of nitrogen-containing bicyclic compounds. This strategy involves the in situ generation of a transient N-acylnitroso species which then undergoes an intramolecular [4+2] cycloaddition with a tethered diene. This approach has been successfully employed in the synthesis of various heterocyclic scaffolds.
Tandem inter-[4+2]/intra-[3+2] cycloadditions have also been developed, providing an efficient and highly selective route to azapropellanes. nih.gov This methodology involves an initial intermolecular Diels-Alder reaction to construct a diene precursor, which then undergoes an intramolecular cycloaddition of a nitroso acetal. nih.gov These reactions proceed smoothly with both E- and Z-unsaturated esters as dipolarophiles, leading to the formation of five- and six-membered rings. nih.gov Subsequent hydrogenolysis of the nitroso acetals yields spiro tricyclic α-hydroxy lactams in good yields. nih.gov
Higher-order cycloadditions, such as [6+3] cycloadditions, offer the potential for the rapid construction of complex, medium-sized ring systems. While specific examples of [6+3] cycloadditions for the direct synthesis of the spiro[4.4]nonane framework are not widely reported, the exploration of related higher-order cycloadditions provides insight into the potential of this methodology. Formal [6+3] cycloaddition and annulation processes of donor-acceptor cyclopropanes with cycloheptatriene (B165957) systems have been developed, showcasing the feasibility of constructing nine-membered rings. researchgate.net
Fulvenes, with their unique electronic properties, can participate in various cycloaddition reactions. researchgate.net While they commonly undergo [4+2] and [2+2] cycloadditions, certain substituted fulvenes can act as 6π components. For instance, 6-(dimethylamino)fulvene (B184533) reacts with benzoquinones in a hetero [6+3] cycloaddition to furnish cyclopenta[c]chromenes. rsc.org Although not directly forming a spiro[4.4]nonane system, this demonstrates the principle of using a 6π system in a cycloaddition to generate complex cyclic structures. The development of transition-metal-catalyzed higher-order cycloadditions is an active area of research and may in the future provide a direct entry to spiro[4.4]nonane systems via a [6+3] approach. nih.gov
The [2+2] cycloaddition is a key reaction for the synthesis of four-membered rings, including cyclobutanes and β-lactams. nih.govrsc.org Photochemical [2+2] cycloadditions are particularly useful for creating strained ring systems. researchgate.net These reactions can be employed in both intermolecular and intramolecular fashions to construct spirocyclic frameworks. nih.gov For example, visible-light organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been developed to produce cyclobutane (B1203170) products. nih.gov
The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, leads to the formation of oxetanes. This reaction represents a viable strategy for the construction of oxaspirocycles. Additionally, ketenes can undergo thermal [2+2] cycloadditions with alkenes to yield cyclobutanones, providing another pathway to spirocyclic ketones. researchgate.net The stereochemistry of these cycloadditions is a critical aspect, and various methods have been developed to control the regio- and stereoselectivity, including the use of chiral catalysts and auxiliaries. rsc.org
| Reactant 1 | Reactant 2 | Product Type | Conditions | Ref. |
| Electron-deficient styrenes | Electron-deficient styrenes | Cyclobutanes | Visible-light, organophotocatalyst | nih.gov |
| 2(1H)-Quinolone | Methyl acrylate | Dihydrocyclobuta[c]-2-quinolone | λ = 419 nm, photosensitizer | rsc.org |
| Ketene (B1206846) | Alkene | Cyclobutanone | Thermal | researchgate.net |
This table highlights different [2+2] cycloaddition strategies for the formation of four-membered rings, which can be part of a spirocyclic system.
The 1,3-dipolar cycloaddition is a versatile and widely used method for the synthesis of five-membered heterocyclic rings. masterorganicchemistry.comresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. A variety of spirocyclic compounds have been synthesized using this approach. For instance, the double [3+2] 1,3-dipolar cycloaddition of in situ generated nitrilimines with carbon disulfide provides a convenient route to spiro[4.4]thiadiazole derivatives. masterorganicchemistry.comresearchgate.net
The synthesis of spiro pyrrole (B145914) and pyrrolizine derivatives has been achieved through three-component [3+2] cycloaddition reactions of ninhydrin (B49086) and α-amino acids with various dipolarophiles. rsc.org Furthermore, solid-phase synthesis strategies employing intramolecular 1,3-dipolar cycloadditions have been developed for the creation of libraries of spirocyclic heterocycles. researchgate.net This highlights the broad applicability of 1,3-dipolar cycloadditions in constructing diverse spirocyclic scaffolds.
| 1,3-Dipole Precursor | Dipolarophile | Product | Conditions | Ref. |
| Hydrazonyl chloride | Carbon disulfide | Spiro[4.4]thiadiazole | Base, mild conditions | masterorganicchemistry.comresearchgate.net |
| Ninhydrin, α-amino acid | Maleimide | Spiropyrrole/pyrrolizine | Three-component reaction | rsc.org |
| Solid-supported nitrile oxide | Alkene | Spirocyclic isoxazoline | Solid-phase synthesis | researchgate.net |
This table showcases the utility of 1,3-dipolar cycloadditions in the synthesis of various spiroheterocycles.
Construction of Nitrogen-Containing Spiro[4.4]nonane Analogs
The incorporation of nitrogen atoms into spirocyclic frameworks is of significant interest in medicinal chemistry, as nitrogen-containing heterocycles are ubiquitous in biologically active molecules. acs.orgnih.gov Several cycloaddition-based methodologies have been developed for the synthesis of nitrogen-containing spiro[4.4]nonane analogs.
Phosphine-catalyzed [3+2]-cycloadditions of 2-methylene-γ-lactams with butynoate derivatives have been shown to produce 2-azaspiro[4.4]nonan-1-ones. mdpi.com Another approach involves the Mn(III)-based oxidative cyclization of 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes to yield 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net Domino radical bicyclization reactions have also been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.gov These methods provide access to a diverse range of nitrogenous spiro[4.4]nonane systems with potential applications in drug discovery. ucalgary.ca
Nitroso-Ene Cyclization Approaches
The intramolecular nitroso-ene reaction is a powerful strategy for constructing nitrogen-containing heterocyclic compounds. This reaction involves the formation of a transient, highly reactive nitroso species that subsequently undergoes an intramolecular ene reaction with a tethered alkene. This process facilitates the creation of both fused and spiro bicyclic systems. researchgate.netucl.ac.uk
While direct synthesis of this compound using this method is not prominently documented, the approach has been effectively applied to the synthesis of analogous aza-spiro systems. For instance, a nitroso-ene cyclization strategy was developed to construct the 1-azaspiro[4.4]nonane skeleton, a key structural motif in Cephalotaxus alkaloids. researchgate.netresearchgate.net The reaction proceeds through an in-situ generated nitroso compound which cyclizes onto a pendant olefin. ucl.ac.uk
The mechanism of the nitroso-ene reaction can be complex, sometimes proceeding in a stepwise fashion through diradical or zwitterionic intermediates. pku.edu.cn The rate-determining step is typically the initial C-N bond formation, which is followed by a rapid hydrogen transfer. pku.edu.cn The versatility of this reaction is enhanced by the various methods available for generating the reactive nitroso intermediate, including the oxidation of oximes, hydroxamic acids, or the reduction of nitro compounds. ucl.ac.ukosi.lv Recent advancements have introduced mild catalytic systems, such as those based on iron or copper, to facilitate this transformation, broadening its applicability. osi.lvchemrxiv.org
Domino Radical Bicyclization for Azaspiro[4.4]nonanes
A domino radical bicyclization has been successfully employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, which are analogous in core structure to oxaspiro[4.4]nonanes. acs.org This methodology provides an efficient route to these complex spirocycles in a single synthetic operation. The process relies on the formation and subsequent capture of alkoxyaminyl radicals. acs.orgacs.org
The reaction is typically initiated using radical initiators like 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et₃B) at room temperature, and is promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). acs.orgnih.gov The starting materials for this transformation are O-benzyl oxime ethers that contain both an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne. acs.orgacs.org The bicyclization cascade leads to the formation of the 1-azaspiro[4.4]nonane skeleton, often as a mixture of diastereomers with a preference for the trans configuration. acs.org Yields for this process are reported to be in the range of 11-67%. acs.orgnih.gov
The power of this domino reaction was demonstrated in the synthesis of a spiro[indene-1,2′-pyrrolidine], which contains the 1-azaspiro[4.4]nonane nucleus. acs.org The reaction proceeds by forming two new rings around a central quaternary carbon atom in a single step. acs.org
Table 1: Examples of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Starting Material Precursor | Radical Initiator | Yield (%) | Reference |
|---|---|---|---|
| O-benzyl oxime ether with brominated aromatic ring | AIBN | 35-67% | acs.org |
| O-benzyl oxime ether with iodinated aromatic ring | AIBN | 45-55% | acs.org |
| O-benzyl oxime ether with terminal alkynyl group | Et₃B | 11-28% | acs.org |
Oxonium Ion Mediated Synthetic Routes to 1-Oxaspiro[4.4]nonan-6-ones
A general and effective synthetic route to 1-oxaspiro[4.4]nonan-6-ones, a structural isomer of the titular compound, has been developed utilizing oxonium ion technology. nih.govacs.org This approach allows for the rapid construction of the fundamental spirocyclic framework. nih.gov
The key transformation in this synthetic sequence is an acid- or bromonium ion-induced rearrangement of a specific carbinol intermediate. nih.govacs.org This carbinol is prepared via the nucleophilic addition of 2-lithio-4,5-dihydrofuran to cyclobutanone. The subsequent exposure of this alcohol to acid (generating an oxonium ion) or a source of Br⁺ (like N-bromosuccinimide) triggers a rearrangement that expands the cyclobutane ring and forms the spirocyclic ketone, 1-oxaspiro[4.4]nonan-6-one. nih.gov
This methodology is particularly valuable as it provides a foundational building block that can be further elaborated. For example, these spirocyclic ketones have been resolved into their respective enantiomers and converted into enantiomerically pure spirocyclic α,β-butenolides, demonstrating the utility of this route for accessing a range of complex, optically active molecules. nih.govacs.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₈H₈O₃ |
| 1-Azaspiro[4.4]nonane | C₈H₁₅N |
| 1-Oxaspiro[4.4]nonan-6-one | C₈H₁₂O₂ |
| 2,2′-azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |
| Triethylborane | C₆H₁₅B |
| Tributyltin Hydride | C₁₂H₂₈Sn |
| 2-lithio-4,5-dihydrofuran | C₄H₅LiO |
| Cyclobutanone | C₄H₆O |
| N-bromosuccinimide | C₄H₄BrNO₂ |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Oxaspiro 4.4 Non 7 Ene 1,4 Dione and Derivatives
Mechanistic Insights into Redox Transformations of Spirocyclic Ketones
The redox behavior of 2-Oxaspiro[4.4]non-7-ene-1,4-dione is dictated by the interplay of its carbonyl and lactone functionalities. The perpendicular arrangement of the two ring systems in spiro compounds can influence their electronic properties, affecting how they participate in electron transfer processes. acs.org
The reduction of the ketone can proceed via standard mechanisms, such as nucleophilic addition of a hydride reagent. However, the stereochemical outcome is influenced by the steric hindrance imposed by the adjacent spiro-fused ring. Electrochemical methods, such as cyclic voltammetry, can provide detailed information on the redox potentials and the stability of the resulting radical ions. researchgate.netspirochem.com The electrochemical behavior of related spiro compounds suggests that the spiro linkage can impact the electronic communication between the two halves of the molecule. acs.org
The oxidation of the molecule could potentially occur at the double bond or the saturated carbon atoms adjacent to the carbonyl groups. Oxidative cyclization processes, often enzyme-mediated in nature, can lead to complex molecular architectures through the formation of radical intermediates. nih.gov In a laboratory setting, chemical oxidants or electrochemical methods could be employed to achieve similar transformations. spirochem.com The presence of the lactone ring, an electron-withdrawing group, will influence the oxidation potential of the neighboring double bond.
Below is a table summarizing plausible redox transformations for a generic spirocyclic ketone, which can be extrapolated to this compound.
| Transformation | Reagent/Condition | Product Type | Mechanistic Notes |
| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol | Nucleophilic hydride attack, stereochemistry influenced by the spirocyclic system. |
| Ketone Reduction | Rhodium catalyst, H₂ | Secondary Alcohol | Catalytic hydrogenation, potential for diastereoselectivity. nih.gov |
| Double Bond Epoxidation | m-CPBA | Epoxide | Electrophilic addition of oxygen to the double bond. |
| Electrochemical Reduction | Cyclic Voltammetry | Radical Anion | Reversible or irreversible electron transfer, depending on stability. researchgate.net |
Understanding Radical Cascade Reaction Mechanisms in Lactone Synthesis
Radical cascade reactions are powerful tools for the construction of complex cyclic systems, including lactones. nih.govacs.org A plausible retrosynthetic analysis of this compound suggests that it could be assembled via a radical cascade process starting from a suitably functionalized acyclic precursor.
A potential forward synthesis could involve the generation of a radical on a side chain attached to a cyclopentenone derivative. This radical could then undergo a series of intramolecular cyclizations to form the spirocyclic lactone. For instance, a 5-exo-trig cyclization is a common and favored pathway in radical chemistry. nih.gov
The key steps in such a cascade would be:
Radical Initiation: Generation of a radical at a specific position in the starting material, often using initiators like AIBN or through photoredox catalysis. acs.orgchemrxiv.org
Intramolecular Cyclization: The radical adds to a pendant double bond or another reactive group to form the first ring.
Cascade Continuation: The newly formed radical intermediate undergoes a second cyclization to form the spirocyclic system.
Termination: The final radical is quenched, often by a hydrogen atom transfer, to yield the stable product. nih.gov
An illustrative example of a radical cascade for the synthesis of a generic γ-lactone is presented in the table below.
| Starting Material Type | Radical Initiator | Key Cascade Step | Product Type |
| Homoallylic alcohol derivative | AIBN, Bu₃SnH | 5-exo-trig cyclization | γ-Lactone |
| Unsaturated ester with a radical precursor | Photoredox catalyst | Consecutive cyclizations | Spirocyclic lactone |
Stereochemical and Regiochemical Control in Cycloaddition Reactions
The cyclopentenone moiety within this compound makes it a prime candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction. chemistrysteps.comwikipedia.orgvanderbilt.eduorganic-chemistry.org The stereochemical and regiochemical outcomes of these reactions are of paramount importance in synthetic chemistry.
In a Diels-Alder reaction where the cyclopentenone acts as the dienophile, the facial selectivity of the diene's approach will be dictated by the steric bulk of the spiro-lactone ring. This can lead to the preferential formation of one diastereomer over another. The use of chiral Lewis acid catalysts can further enhance the stereoselectivity of such transformations. numberanalytics.com
The regiochemistry of the cycloaddition is governed by the electronic nature of the substituents on both the diene and the dienophile. The electron-withdrawing nature of the carbonyl group in the cyclopentenone ring directs the regioselectivity of the addition of unsymmetrical dienes. vanderbilt.edu
Furthermore, the double bond in the five-membered carbocyclic ring could potentially act as part of a diene system, although its reactivity in this capacity would be influenced by the ring strain and the presence of the adjacent ketone. Computational studies on related systems have shown that spirocyclization can, in some cases, enhance Diels-Alder reactivity. nih.gov
The following table outlines key factors influencing stereochemical and regiochemical control in cycloaddition reactions relevant to this system.
| Reaction Type | Controlling Factor | Outcome | Example |
| Diels-Alder | Steric hindrance from the spiro-lactone | Diastereoselectivity (endo/exo and facial selectivity) chemistrysteps.com | Reaction with cyclopentadiene (B3395910) |
| Diels-Alder | Chiral Lewis Acid Catalyst | Enantioselectivity numberanalytics.com | Asymmetric Diels-Alder |
| [2+2] Photocycloaddition | Excitation of the enone | Formation of a cyclobutane (B1203170) ring researchgate.net | Reaction with an alkene |
| Regioselectivity | Electronic effects of substituents | Control of adduct regiochemistry vanderbilt.edu | Reaction with an unsymmetrical diene |
Exploration of Ring Strain Effects on Reactivity within Spiro[4.4] Systems
The spiro[4.4]nonane skeleton, while not as strained as smaller spirocyclic systems like spiro[2.2]pentane, does possess a degree of ring strain that can influence its reactivity. cdnsciencepub.comnih.gov This strain arises from the geometric constraints imposed by sharing a single carbon atom between the two five-membered rings.
The relief of this strain can be a driving force for certain reactions. For example, rearrangements or ring-opening reactions may be more facile in spiro[4.4] systems compared to their acyclic counterparts. The inherent strain can lower the activation energy for reactions that lead to a less strained product. acs.org
Computational studies on substituted spiro[3.4]octanes have shown that the strain can influence the selectivity of reactions at adjacent functional groups. nih.gov In the case of this compound, the ring strain could affect the reactivity of the carbonyl groups and the double bond. For instance, addition reactions that lead to a change in the hybridization of the spiro center from sp³ to sp² would be disfavored due to a significant increase in ring strain. Conversely, reactions that allow for a relaxation of the ring system would be favored.
The table below summarizes the potential effects of ring strain on the reactivity of spiro[4.4] systems.
| Reaction Type | Effect of Ring Strain | Consequence |
| Ring-Opening Reactions | Strain release as a driving force | Increased reaction rate |
| Rearrangements | Facilitated by the potential to form a less strained system | Access to novel molecular scaffolds |
| Addition to Carbonyl | Influence on facial selectivity | Diastereoselective product formation |
| Reactions at the Spiro Center | High activation energy for reactions altering sp³ hybridization | Relative inertness of the spiro-junction |
Spectroscopic Characterization and Structural Elucidation of Oxaspiro 4.4 Nonene Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (1D, 2D, NOEDIFF)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A comprehensive NMR analysis would be essential to piece together the carbon and proton framework of 2-Oxaspiro[4.4]non-7-ene-1,4-dione.
¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns. Key expected signals would include those for the vinyl protons on the C7-C8 double bond and the aliphatic protons of the two five-membered rings.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbons (C1 and C4) would appear at the downfield end of the spectrum (typically 190-220 ppm). The sp²-hybridized carbons of the double bond (C7 and C8) and the spiro carbon would also have characteristic chemical shifts.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Would identify proton-proton coupling networks, for instance, between adjacent protons in the cyclopentene (B43876) and furanone rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting the different fragments of the molecule and confirming the placement of the carbonyl groups and the double bond.
NOEDIFF (Nuclear Overhauser Effect Difference Spectroscopy): This technique would be instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. This would be particularly useful for defining the relative stereochemistry at the spiro center.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1 | - | ~205 |
| C3 | ~4.5 (d) | ~75 |
| C4 | - | ~208 |
| C5 | Spiro Center | ~90 |
| C6 | ~2.8 (m) | ~35 |
| C7 | ~6.2 (m) | ~130 |
| C8 | ~6.0 (m) | ~128 |
| C9 | ~2.6 (m) | ~40 |
Note: This table presents hypothetical data based on known chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₈O₃).
The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. For instance, the loss of CO (28 Da) from the dione (B5365651) structure is a common fragmentation pathway for such compounds. Alpha-cleavage adjacent to the carbonyl groups and retro-Diels-Alder reactions in the cyclopentene ring could also lead to predictable fragment ions.
Expected Fragmentation Data:
| m/z Value | Possible Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 124 | [M - CO]⁺ |
| 96 | [M - 2CO]⁺ |
| 68 | Cyclopentadiene (B3395910) cation radical (from retro-Diels-Alder) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.
Key Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (lactone carbonyl) | ~1780-1760 |
| C=O (ketone carbonyl) | ~1750-1730 |
| C=C (alkene) | ~1650-1630 |
| C-O (ether) | ~1200-1000 |
The presence of two distinct carbonyl stretching bands could indicate the different electronic environments of the lactone and ketone carbonyls.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
In the event that a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive and unambiguous structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of all atoms in the solid state. This would unequivocally confirm the connectivity of the atoms and the stereochemistry at the spiro center.
Computational and Theoretical Studies on 2 Oxaspiro 4.4 Non 7 Ene 1,4 Dione Frameworks
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a novel compound like 2-Oxaspiro[4.4]non-7-ene-1,4-dione, DFT calculations would be invaluable.
Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. Following optimization, a frequency calculation is usually performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.
From these calculations, a wealth of information about the electronic properties can be derived. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its potential intermolecular interactions and reactive sites. For this compound, the carbonyl groups and the double bond in the cyclopentene (B43876) ring would be of particular interest in such an analysis.
Computational Analysis of HOMO-LUMO Gaps in Cycloaddition Processes
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity, particularly in pericyclic reactions like cycloadditions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For this compound, the presence of the ene-dione system suggests a potential for participation in various cycloaddition reactions, such as Diels-Alder reactions, where it could act as either a diene or a dienophile. Computational analysis of the HOMO and LUMO energies and their spatial distributions would provide crucial predictions about its reactivity profile. For example, the relative energies of the HOMO and LUMO compared to potential reaction partners would indicate the feasibility and the regioselectivity of a cycloaddition reaction.
A hypothetical data table for such an analysis might look like this:
| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| B3LYP/6-31G(d,p) | Data N/A | Data N/A | Data N/A |
| M06-2X/cc-pVTZ | Data N/A | Data N/A | Data N/A |
| ωB97X-D/def2-TZVP | Data N/A | Data N/A | Data N/A |
| Note: This table is illustrative. No published data is currently available for this compound. |
Molecular Modeling and Conformation Analysis of Spirocyclic Systems
The spirocyclic nature of this compound imparts significant conformational constraints. The two rings, joined at a single spiro-carbon, are held in a fixed orientation relative to each other. Molecular modeling techniques, including both quantum mechanical methods and molecular mechanics, are essential for exploring the conformational landscape of such rigid systems.
A thorough conformational analysis would identify the lowest energy conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape. For this particular spirocycle, key conformational descriptors would include the puckering of the cyclopentane (B165970) and cyclopentene rings and the dihedral angles defining their relative orientation.
Application of Molecular Descriptors in Chemical Space Exploration
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex descriptors derived from the molecular graph or quantum chemical calculations. In the context of chemical space exploration, these descriptors allow for the systematic comparison of a novel compound like this compound with existing databases of molecules.
By calculating a range of descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors), researchers can assess the "drug-likeness" of the molecule according to established rules like Lipinski's Rule of Five. Furthermore, descriptors related to molecular shape and electronic properties can be used in virtual screening campaigns to identify potential biological targets or to design analogs with improved properties.
An example of a data table for molecular descriptors might be:
| Descriptor | Calculated Value |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol |
| LogP (predicted) | Data N/A |
| Polar Surface Area (predicted) | Data N/A |
| Number of H-bond Donors | 0 |
| Number of H-bond Acceptors | 3 |
| Note: Predicted values would require specific computational software and are not available in published literature. |
Derivatization and Functionalization Strategies for 2 Oxaspiro 4.4 Non 7 Ene 1,4 Dione Scaffolds
Selective Modification of Ketone and Lactone Moieties
The presence of both a ketone and a lactone in the 2-Oxaspiro[4.4]non-7-ene-1,4-dione scaffold necessitates chemoselective transformations to achieve desired modifications. The differential reactivity of these carbonyl groups allows for their selective manipulation under specific reaction conditions.
One of the primary transformations is the selective reduction of the ketone in the presence of the lactone. Given that lactones are generally less reactive towards nucleophilic reducing agents than ketones, this selectivity can be readily achieved. Reagents such as sodium borohydride (B1222165) (NaBH₄) are known to selectively reduce ketones over esters and lactones. This preference is attributed to the greater electrophilicity of the ketone carbonyl carbon compared to the lactone carbonyl carbon, where the oxygen atom of the ring participates in resonance, delocalizing the positive charge.
The general conditions for such a selective reduction would involve the treatment of this compound with a mild reducing agent like NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures. The expected product would be the corresponding secondary alcohol, 7-hydroxy-2-oxaspiro[4.4]non-7-ene-1-one.
Conversely, the reduction of the lactone moiety to the corresponding diol can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the ketone. Therefore, to selectively reduce the lactone, the more reactive ketone functionality would first need to be protected, for instance, as a ketal. Following protection, treatment with LiAlH₄ would reduce the lactone to a diol. Subsequent deprotection of the ketal would then yield the desired ketone-diol.
Introduction and Manipulation of Nitrogen-Containing Heterocycles
The dicarbonyl nature of the this compound precursor makes it an ideal starting material for the synthesis of spiro-fused nitrogen-containing heterocycles, particularly spiro-pyrrolidines. A powerful method for this transformation is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govacs.orgnih.govnih.govrsc.orgrsc.orgnih.govnih.gov
Azomethine ylides can be generated in situ from the condensation of an α-amino acid, such as sarcosine (B1681465) or proline, with a carbonyl compound. In the context of this compound, the ketone at position 1 can serve as the carbonyl component for the generation of the azomethine ylide. The subsequent intramolecular 1,3-dipolar cycloaddition of the ylide onto the alkene of the cyclopentene (B43876) ring would lead to the formation of a complex spiro-pyrrolidine fused to the lactone ring.
The reaction typically proceeds by heating a mixture of the dione (B5365651), an amino acid, and a dipolarophile in a suitable solvent. The versatility of this reaction allows for the creation of a library of spiro-pyrrolidine derivatives by varying the amino acid and the substituents on the starting dione.
| Entry | Carbonyl Compound | Amino Acid | Dipolarophile | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | Spiro[indole-3,2'-pyrrolidine] derivative | 85 | >95:5 | nih.gov |
| 2 | Acenaphthenequinone | Sarcosine | (E)-Chalcone | Spiro[acenaphthylene-1,2'-pyrrolidine] derivative | 92 | exo | nih.gov |
| 3 | Isatin | L-Proline | 5-Arylidene-1,3-thiazolidine-2,4-dione | Spiro[indole-3,2'-pyrrolizidine] derivative | High | endo | acs.orgrsc.org |
| 4 | Ninhydrin (B49086) | L-Phenylalanine | β-Nitrostyrene | Spiro[indane-2,2'-pyrrolidine] derivative | - | Regioselective | nih.govnih.gov |
This table presents examples of 1,3-dipolar cycloaddition reactions with various dicarbonyl compounds to form spiro-pyrrolidine derivatives, illustrating the general applicability of the method.
Functionalization of Unsaturated Sites in the Spiro[4.4]nonene Core
The C7-C8 double bond in the cyclopentene ring of this compound is a prime site for a variety of functionalization reactions, including epoxidation and dihydroxylation, which can introduce new stereocenters and functionalities into the molecule.
Epoxidation of the alkene can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield the corresponding spiro-epoxide, 7,8-epoxy-2-oxaspiro[4.4]nonane-1,4-dione. The stereochemistry of the resulting epoxide would be influenced by the steric hindrance of the spirocyclic system.
Dihydroxylation of the double bond can lead to the formation of vicinal diols, significantly increasing the hydroxylation pattern of the molecule. This can be accomplished through two main stereoselective routes:
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.
Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide with water. This sequence results in the two hydroxyl groups being on opposite faces of the ring.
The choice of dihydroxylation method allows for the controlled synthesis of diastereomeric diols. Highly stereoselective dihydroxylation of cyclopentene rings has been reported in the synthesis of complex molecules, demonstrating the feasibility of this approach. rsc.org
| Reaction | Reagent | Expected Product | Stereochemistry |
| Epoxidation | m-CPBA | 7,8-Epoxy-2-oxaspiro[4.4]nonane-1,4-dione | Dependent on steric factors |
| Syn-Dihydroxylation | OsO₄, NMO | 2-Oxaspiro[4.4]nonane-1,4,7,8-tetraol | Syn |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-Oxaspiro[4.4]nonane-1,4,7,8-tetraol | Anti |
Synthesis of Polyhydroxylated and Substituted Spiro-Bislactams
The synthesis of spiro-bislactams from this compound represents a more complex transformation, likely involving a multi-step sequence. A plausible synthetic route could involve the initial conversion of the dione to a diamine, followed by a double lactamization.
A potential strategy to access a key diamine intermediate would be a reductive amination of the dicarbonyl compound. This could be achieved by treating the dione with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Alternatively, the synthesis of spiro-β-lactams has been extensively studied and often involves the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine. digitellinc.comrsc.orgua.es To generate a spiro-bislactam from the target scaffold, one could envision a strategy where both carbonyl groups are converted to imines, followed by reaction with a suitable ketene.
Furthermore, the synthesis of polyhydroxylated spiro-bislactams would require the incorporation of the dihydroxylation strategies discussed in the previous section prior to the lactam formation steps. For instance, dihydroxylation of the cyclopentene ring followed by conversion of the ketone and lactone carbonyls into lactams would yield the desired polyhydroxylated spiro-bislactam. The synthesis of steroidal spiro β-lactams bearing hydroxyl groups has been reported, indicating the feasibility of constructing such highly functionalized molecules. rsc.org
Applications of 2 Oxaspiro 4.4 Non 7 Ene 1,4 Dione and Its Derivatives in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
The inherent structural features of 2-Oxaspiro[4.4]non-7-ene-1,4-dione, namely the spirocyclic core, the α,β-unsaturated lactone moiety, and the dione (B5365651) functionality, render it a highly valuable and versatile intermediate in organic synthesis. The strained spirocyclic system provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions, while the electrophilic nature of the double bond and the carbonyl groups allows for a wide range of chemical transformations.
The utility of spirocyclic compounds as synthetic building blocks is well-documented. Their rigid conformation can minimize the entropic cost associated with protein binding, making them attractive scaffolds in drug discovery. The synthesis of diverse spirocyclic frameworks often relies on key reactions such as cycloadditions and metathesis protocols. For instance, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed with dienophiles like this compound to generate complex polycyclic systems with high stereocontrol. The stereochemistry of the dienophile is faithfully preserved in the product of a Diels-Alder reaction, allowing for the predictable synthesis of specific stereoisomers. masterorganicchemistry.com
The reactivity of the dione functionality further enhances the synthetic utility of this scaffold. These carbonyl groups can serve as handles for the introduction of additional complexity through reactions such as aldol condensations, Wittig reactions, and various nucleophilic additions. This versatility allows chemists to readily modify the core structure and introduce a wide array of functional groups, thereby accessing a diverse range of molecular architectures.
Construction of Complex Polycyclic and Heterocyclic Frameworks
The quest for efficient methods to construct complex molecular architectures is a central theme in modern organic synthesis. This compound and its derivatives have proven to be exceptional starting materials for the synthesis of intricate polycyclic and heterocyclic frameworks, which are prevalent in a vast number of natural products and biologically active molecules.
The dienophilic nature of the α,β-unsaturated lactone moiety in this compound makes it an ideal substrate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of bicyclic systems with the formation of multiple stereocenters in a single step. By carefully selecting the diene component, a wide variety of fused and bridged polycyclic frameworks can be accessed with high regio- and stereoselectivity. For example, reactions with substituted dienes can lead to the formation of highly functionalized cyclohexene-fused spiro-lactones.
Beyond cycloaddition reactions, the latent functionalities within the this compound scaffold can be exploited to construct diverse heterocyclic systems. The dione moiety can be transformed into various nitrogen-containing heterocycles, such as pyrazoles and pyridazines, through condensation reactions with hydrazine derivatives. Furthermore, ring-opening and rearrangement reactions of the spiro-lactone can provide access to novel carbocyclic and heterocyclic systems that would be challenging to synthesize through other means. The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through a one-pot Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, showcasing the accessibility of related spiro-heterocyclic diones. researchgate.net
| Reaction Type | Reactant with this compound | Resulting Framework |
| Diels-Alder Reaction | Conjugated Diene | Polycyclic Spiro-lactone |
| Condensation Reaction | Hydrazine | Pyrazole-fused Spirocycle |
| Condensation Reaction | Substituted Hydrazine | Pyridazine-fused Spirocycle |
Contributions to Agrochemical and Advanced Material Syntheses
The unique structural and electronic properties of spirocyclic compounds have led to their exploration in the development of novel agrochemicals and advanced materials. The rigid three-dimensional orientation of substituents on a spirocyclic core can lead to enhanced biological activity and selectivity, making them promising candidates for new pesticides and herbicides. While direct applications of this compound in this area are not extensively documented, the broader class of spirocyclic compounds has shown significant potential. researchgate.net For instance, spirocyclic derivatives are utilized in the formulation of some pesticides. researchgate.net
In the realm of advanced materials, the incorporation of spirocyclic units into polymer backbones or as components of organic electronic materials is an area of growing interest. The rigidity and defined geometry of spiro-compounds can impart desirable properties such as high thermal stability, amorphous morphology, and specific photophysical characteristics. Spiro compounds have found applications in organic light-emitting diodes (OLEDs) and optoelectronics. researchgate.net The dione functionality in this compound could potentially be used as a monomer in polymerization reactions, leading to the formation of novel polyesters or polyamides with unique properties. Furthermore, the α,β-unsaturated system offers a site for polymerization or modification to tune the electronic properties of the resulting materials.
| Application Area | Potential Role of this compound Derivatives |
| Agrochemicals | Scaffolds for novel insecticides and herbicides with enhanced selectivity. |
| Advanced Materials | Monomers for the synthesis of high-performance polymers. |
| Organic Electronics | Building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. |
Access to Spirocyclic Iminosugars and Other Chemically Significant Scaffolds
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes. The development of novel iminosugar analogues with improved efficacy and selectivity is an active area of research.
The α,β-unsaturated lactone moiety present in this compound serves as a valuable precursor for the synthesis of spirocyclic iminosugars. A key synthetic strategy involves the 1,3-dipolar cycloaddition of nitrones to the double bond of the unsaturated lactone. This reaction typically proceeds with high stereoselectivity, allowing for the controlled introduction of the nitrogen atom and the formation of the core isoxazolidine ring. Subsequent chemical transformations, such as N-O bond cleavage and intramolecular cyclization, can then be employed to construct the final spirocyclic iminosugar architecture. The synthesis of the first spirocyclopropyl iminosugar has been reported, highlighting the feasibility of creating such complex spiro-heterocyclic systems. researchgate.net
The versatility of the this compound scaffold extends beyond the synthesis of iminosugars. The reactive functionalities present in this molecule can be manipulated to access a wide variety of other chemically significant scaffolds. For example, selective reduction of one of the carbonyl groups could lead to the formation of hydroxy-ketones, which are valuable intermediates in natural product synthesis. Ring-opening of the lactone can provide access to highly functionalized cyclopentane (B165970) derivatives. This rich chemistry underscores the importance of this compound as a versatile platform for the exploration of new chemical space and the synthesis of novel molecular entities with potential applications in various fields.
| Target Scaffold | Synthetic Approach from this compound |
| Spirocyclic Iminosugars | 1,3-Dipolar cycloaddition with nitrones, followed by N-O bond cleavage and cyclization. |
| Functionalized Cyclopentanes | Ring-opening of the lactone moiety. |
| Chiral Hydroxy-ketones | Selective reduction of a carbonyl group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
